methyl (E)-4-bromo-3-methylbut-2-enoate

Description

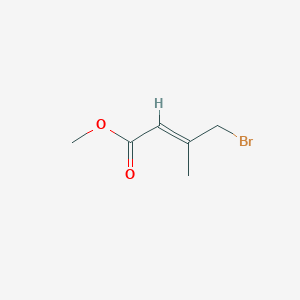

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCPEOFGAIHQK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-4-bromo-3-methylbut-2-enoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-methylbut-2-enoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure the formation of the E-isomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-bromo-3-methylbut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a solvent like dichloromethane (CH2Cl2).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of methyl 3-methylbut-2-enoate derivatives.

Addition: Formation of dibromo or dichloro derivatives.

Oxidation: Formation of 4-bromo-3-methylbutanoic acid.

Reduction: Formation of 4-bromo-3-methylbutanol.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Bioactive Compounds:

Methyl (E)-4-bromo-3-methylbut-2-enoate is utilized as an intermediate in the synthesis of various bioactive compounds. Its bromine atom serves as a versatile site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For instance, it can be converted into more complex molecules through palladium-catalyzed cross-coupling reactions, which are critical in pharmaceutical development .

2. Photochemical Reactions:

Research has demonstrated that this compound can undergo photochemical bromination when treated with N-bromosuccinimide under light irradiation. This reaction yields several derivatives, including 4-bromo-2-methylbut-2-en-4-olide, which are valuable in synthetic organic chemistry .

Pharmaceutical Applications

1. Antioxidant Properties:

Studies indicate that derivatives of this compound exhibit antioxidant properties, making them potential candidates for drug development aimed at combating oxidative stress-related diseases .

2. Mucoregulatory Agents:

Some derivatives are being explored for their mucoregulatory effects, which could have implications in treating respiratory conditions . The ability to modify the compound's structure allows for tailored pharmacological profiles.

Case Studies

Case Study 1: Synthesis and Characterization

A study conducted by researchers involved the synthesis of this compound followed by its characterization using NMR and IR spectroscopy. The compound was synthesized through a multi-step reaction involving the bromination of methyl 2-methylbut-2-enoate. The resulting product was analyzed, confirming its structure and purity, which was essential for further applications in drug synthesis .

Case Study 2: Application in Drug Development

In another study, researchers utilized this compound as a starting material to synthesize new anti-inflammatory agents. The bromine atom's reactivity enabled the introduction of various substituents that enhanced the biological activity of the final compounds. The synthesized drugs showed promising results in preclinical trials, indicating their potential therapeutic benefits .

Mechanism of Action

The mechanism of action of methyl (E)-4-bromo-3-methylbut-2-enoate involves its reactivity as an electrophile due to the presence of the bromine atom and the ester functional group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. Additionally, the double bond in the butenoate moiety can participate in electrophilic addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between methyl (E)-4-bromo-3-methylbut-2-enoate and its analogs:

Key Observations :

- The ethyl ester analog (C₇H₁₁BrO₂) has a higher molecular weight due to the longer alkyl chain, which may reduce volatility compared to the methyl ester .

- The 4,4-difluoro derivative introduces electron-withdrawing fluorine atoms, which could enhance electrophilicity at the α,β-unsaturated site compared to the methyl-substituted compound .

Bromine as a Leaving Group

Both methyl and ethyl (E)-4-bromo-3-methylbut-2-enoates are valuable in nucleophilic substitution reactions (e.g., Suzuki coupling). The bromine atom’s position adjacent to the ester group facilitates regioselective reactions. However, the methyl ester’s smaller size may improve reaction kinetics in sterically hindered environments .

Electronic Effects of Substituents

- Methyl vs. Ethyl Esters : The methyl ester’s lower steric bulk may enhance reactivity in cycloaddition or Michael addition reactions compared to the ethyl analog.

- Fluorine Substituents : The difluoro derivative’s strong electron-withdrawing effects could stabilize the α,β-unsaturated system, making it more reactive toward nucleophiles .

Physical Properties and Stability

Limited data on physical properties are available, but general trends can be inferred:

- Volatility : Methyl esters typically have lower boiling points than ethyl esters due to reduced molecular weight .

- Stability: Methyl esters are common in natural resins (e.g., sandaracopimaric acid methyl ester), suggesting robustness under ambient conditions . However, brominated analogs like this compound may exhibit sensitivity to light or moisture due to the labile C-Br bond .

Biological Activity

Methyl (E)-4-bromo-3-methylbut-2-enoate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the fourth position of a methyl-substituted butenoate structure. The compound can be synthesized through various methods, including the use of N-bromosuccinimide and other reagents under controlled conditions.

Synthesis Example:

A common synthesis route involves the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide in carbon tetrachloride, followed by purification through distillation and HPLC analysis to obtain high-purity products .

2.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related bromoalkenes have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

2.2 Anti-cancer Potential

The compound's structural features may confer anti-cancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies on structurally similar compounds have shown promise against breast cancer cell lines .

3. Case Studies

Case Study 1: Antimicrobial Efficacy

A study involving this compound demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-cancer Activity

In vitro assays on human breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition: Certain derivatives may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to their anti-cancer effects.

5. Conclusion

This compound exhibits promising biological activities, particularly antimicrobial and anti-cancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of methyl (E)-4-bromo-3-methylbut-2-enoate to ensure stereochemical purity?

- Methodological Answer : Use stereoselective bromination of the α,β-unsaturated ester precursor under controlled conditions (e.g., NBS in DMF at 0–5°C). Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR to verify the E-configuration. For crystallization, employ slow evaporation in a hexane/ethyl acetate mixture to isolate enantiomerically pure crystals . Validate the final structure via X-ray diffraction using SHELXL for refinement .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns and bromine position. H-C HSQC/HMBC correlations resolve ambiguities in coupling constants.

- X-ray Crystallography : Refine crystallographic data using SHELXL and visualize hydrogen-bonding networks with ORTEP-3 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and bromine isotope patterns.

Q. How do I address discrepancies in melting point data for this compound across literature sources?

- Methodological Answer : Variations often arise from polymorphic forms or impurities. Recrystallize the compound using multiple solvent systems (e.g., dichloromethane/pentane vs. ethanol/water) and compare DSC thermograms. Cross-reference with single-crystal XRD data to confirm lattice packing differences .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine substituent acts as an electrophilic site for palladium-catalyzed coupling. Optimize conditions using Pd(PPh)/KCO in THF/water. Monitor regioselectivity via F NMR if fluorinated boronic acids are used. Computational DFT studies (e.g., Gaussian) can model transition states to rationalize reaction barriers .

Q. How can hydrogen-bonding interactions in this compound crystals influence its supramolecular assembly?

- Methodological Answer : Perform graph-set analysis (as per Etter’s rules) on XRD-derived hydrogen-bonding motifs. Use Mercury software to quantify C–H···O and Br···π interactions. Compare packing coefficients with analogous bromoesters to identify steric/electronic drivers .

Q. What experimental and computational strategies resolve contradictions in reported environmental degradation pathways for this compound?

- Methodological Answer :

- Lab Studies : Simulate hydrolysis (pH 7–9) and photolysis (UV-Vis irradiation) to track degradation products via LC-MS.

- Computational Modeling : Apply QSAR models to predict half-lives and compare with experimental data. Validate using high-resolution mass spectrometry for fragment identification .

Q. How can I mitigate twinning issues in X-ray crystallography of this compound derivatives?

- Methodological Answer : Use SHELXD for twin detection and refine with HKLF5 format in SHELXL . Adjust crystal growth conditions (e.g., additive screening with ionic liquids) to reduce twinning propensity. Validate with PLATON’s TWINCHECK .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value (Example) | Software Used | Reference |

|---|---|---|---|

| Space Group | P2/c | SHELXL | |

| R (I > 2σ) | 0.045 | WinGX | |

| H-Bond Distance | 2.89 Å (C–H···O) | Mercury |

Table 2 : Degradation Half-Lives Under Environmental Conditions

| Condition | Half-Life (Days) | Methodology | Reference |

|---|---|---|---|

| Hydrolysis (pH 7) | 28 | LC-MS/MS | |

| UV Photolysis | 14 | QSAR Modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.